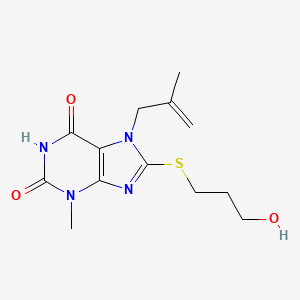![molecular formula C13H18ClN3O B2888564 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-10-4](/img/structure/B2888564.png)
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound's structure features a piperidine ring fused with a tetrahydroquinazoline moiety, linked to a hydrochloride group. Its unique framework has garnered attention for its pharmacological properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride typically involves multi-step procedures:
Initial Formation: : The starting materials often include substituted anilines and piperidine derivatives, undergoing condensation reactions.
Cyclization: : Through cyclization reactions, the tetrahydroquinazoline core is formed.
Purification: : The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production usually scales up these methods, with emphasis on:
Batch Reactors: : For precise control of reaction conditions.
Continuous Flow Reactors: : For improved efficiency and scalability.
Green Chemistry Approaches: : To minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride undergoes several key reactions:
Oxidation: : Converts secondary alcohols to ketones using reagents like PCC.
Reduction: : Hydrogenation reactions to reduce double bonds.
Substitution: : Nucleophilic substitution reactions for functional group modifications.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: : Hydrogen gas with a palladium on carbon catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Yields ketones or aldehydes.
Reduction: : Produces reduced amines.
Substitution: : Yields substituted piperidines or quinazolines.
科学的研究の応用
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride has a broad range of research applications:
Chemistry: : As an intermediate in organic synthesis and development of new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and central nervous system disorders.
Industry: : As a precursor for the synthesis of complex chemical entities used in pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets:
Receptor Binding: : Engages with central nervous system receptors, modulating their activity.
Enzyme Inhibition: : Inhibits enzymes involved in inflammatory pathways, reducing inflammation.
Pathway Modulation: : Influences signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Compared to other piperidine or quinazoline derivatives, 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride stands out due to:
Enhanced Potency: : Higher efficacy in biological assays.
Improved Stability: : Greater chemical stability under physiological conditions.
Reduced Toxicity: : Lower toxicity in preliminary studies.
Similar Compounds
Piperidine Derivatives: : 4-Piperidinopiperidine, Piperidine-2,6-dione.
Quinazoline Derivatives: : 2,3-Dihydroquinazolin-4(1H)-one, Quinazoline-4-one.
Conclusion
This compound represents a promising compound in medicinal chemistry with its unique structure, diverse chemical reactivity, and potential therapeutic applications. Further research and development may unlock new avenues for its use in various scientific and industrial fields.
特性
IUPAC Name |
3-[(3R)-piperidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTVBOPROMWLRS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)


![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)


![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
